N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique combination of functional groups, including a pyridine ring, a triazole ring, and a trifluoromethoxy-substituted benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves a multi-step process. One common approach is the click chemistry method, which utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The general steps are as follows:
Formation of the Azide Intermediate: The starting material, 4-iodopyridine, is converted to 4-azidopyridine through a nucleophilic substitution reaction with sodium azide.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Sulfonamide Formation: The resulting triazole compound is further reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The pyridine and triazole rings can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Reaction conditions may involve the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used. Conditions may vary from mild to harsh, depending on the desired transformation.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
The major products formed from these reactions include substituted pyridine and triazole derivatives, oxidized or reduced forms of the compound, and hydrolyzed sulfonamide products.
Scientific Research Applications
N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: It is used as a probe to study biological processes and molecular interactions, particularly those involving protein-ligand binding and enzyme activity.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and molecular sensors.
Industrial Applications: It may be utilized in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethoxy group enhances its lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-methoxybenzenesulfonamide: This compound lacks the trifluoromethoxy group, which may affect its biological activity and physicochemical properties.
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-chlorobenzenesulfonamide: The presence of a chlorine atom instead of the trifluoromethoxy group can lead to different reactivity and interactions with biological targets.
Uniqueness
The presence of the trifluoromethoxy group in N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These features distinguish it from other similar compounds and make it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O3S/c16-15(17,18)26-13-1-3-14(4-2-13)27(24,25)20-9-11-10-23(22-21-11)12-5-7-19-8-6-12/h1-8,10,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEZAWOXDWNMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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